molecular formula C14H16N2O3S B2441694 5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448029-20-6

5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide

Cat. No. B2441694
CAS RN: 1448029-20-6
M. Wt: 292.35
InChI Key: PIAPXKAVDUMFOW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been identified as a potential therapeutic agent for the treatment of cancer, particularly in hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM).

Scientific Research Applications

Synthesis and Medicinal Chemistry

Studies demonstrate the synthesis of structurally related compounds to explore their potential in medicinal chemistry. For example, the synthesis of lignan conjugates via cyclopropanation revealed their antimicrobial and antioxidant activities, with certain compounds showing excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential (Raghavendra et al., 2016). Similarly, research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has indicated significant anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Molecular Modeling and Pharmacology

Molecular modeling studies are crucial for understanding the interaction of these compounds with biological targets. For instance, WAY-100635, a structurally related compound, is studied for its effects on serotonin-containing neurons, highlighting the specificity of receptor interactions and potential implications for neuropsychiatric disorder treatments (Craven et al., 1994).

Cytotoxicity and Anticancer Research

Research on derivatives of 1,3,4-oxadiazole containing the thiophene moiety has uncovered their anticancer properties, showing moderate cytotoxicity against various cancer cell lines. This highlights the potential of these compounds in the development of novel anticancer drugs (Adimule et al., 2014).

Heterocyclic Chemistry

Investigations into novel thiophene and benzothiophene derivatives have shown significant anti-proliferative activity, suggesting their utility in designing new anticancer agents. The synthesis approaches and reactivity towards different chemical reagents were explored to optimize their anticancer efficacy (Mohareb et al., 2016).

properties

IUPAC Name

5-cyclopropyl-N-(2-methoxy-2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-18-13(10-4-5-20-8-10)7-15-14(17)11-6-12(19-16-11)9-2-3-9/h4-6,8-9,13H,2-3,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAPXKAVDUMFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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